(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol
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Overview
Description
(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol is an organic compound that features a cyclopentane ring substituted with a phenylsulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which undergoes sulfonylation to introduce the phenylsulfonyl group.
Sulfonylation: This step involves the reaction of cyclopentane with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives with a phenyl group.
Substitution: Formation of cyclopentane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to a physiological response. The phenylsulfonyl group and hydroxyl group may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-2alpha-(Phenylsulfonyl)cyclohexane-1alpha-ol: Similar structure but with a cyclohexane ring.
(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1beta-ol: Similar structure but with the hydroxyl group in a different stereochemical position.
(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
180036-19-5 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(1S,2R)-2-(benzenesulfonyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H14O3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11+/m0/s1 |
InChI Key |
ZAMKASADTUQKPZ-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)S(=O)(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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